BenchChemオンラインストアへようこそ!

N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine

Lipophilicity ADME Chromatography

N-(4-Chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine (CAS 360571-16-0) is a fully synthetic N-phenylsulfonyl-N-aryl glycine derivative with the IUPAC name 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetic acid. The compound carries a benzenesulfonyl protecting/activating group on the glycine nitrogen and a 4-chloro-2-methylphenyl substituent on the aniline nitrogen, giving it a molecular formula of C₁₅H₁₄ClNO₄S, a molecular weight of 339.8 g/mol, a computed XLogP3-AA of 3.2, and a topological polar surface area of 83.8 Ų.

Molecular Formula C15H14ClNO4S
Molecular Weight 339.79
CAS No. 360571-16-0
Cat. No. B2704140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine
CAS360571-16-0
Molecular FormulaC15H14ClNO4S
Molecular Weight339.79
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C15H14ClNO4S/c1-11-9-12(16)7-8-14(11)17(10-15(18)19)22(20,21)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,19)
InChIKeyZSZHFBYAPZFWGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine (CAS 360571-16-0) — Structural Identity and Procurement-Relevant Baseline


N-(4-Chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine (CAS 360571-16-0) is a fully synthetic N-phenylsulfonyl-N-aryl glycine derivative with the IUPAC name 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetic acid [1]. The compound carries a benzenesulfonyl protecting/activating group on the glycine nitrogen and a 4-chloro-2-methylphenyl substituent on the aniline nitrogen, giving it a molecular formula of C₁₅H₁₄ClNO₄S, a molecular weight of 339.8 g/mol, a computed XLogP3-AA of 3.2, and a topological polar surface area of 83.8 Ų [1]. It serves primarily as a research intermediate and building block for more complex molecules . Its structural features place it within a family of sulfonyl glycine derivatives explored historically as aldose reductase inhibitors [2] and, more generally, as scaffolds for enzyme inhibitor design.

Why N-(4-Chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine Cannot Be Treated as an Interchangeable Class Member


In the sulfonyl glycine series, even single-atom changes on the N-aryl ring can produce marked differences in computed physicochemical properties, which directly affect solubility, permeability, and chromatographic behaviour — all critical during synthesis, purification, and downstream coupling [1]. The 4-chloro-2-methylphenyl substitution pattern in this compound yields a distinct lipophilicity- polarity balance (XLogP3 3.2, TPSA 83.8 Ų) that differs measurably from close analogs such as N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine (XLogP3 2.9, TPSA 83.8 Ų) or N-(2-methylphenyl)-N-(phenylsulfonyl)glycine (XLogP3 2.6, TPSA 83.8 Ų), and even more from the tosyl analog N-(4-chloro-2-methylphenyl)-N-tosylglycine (XLogP3 3.6, TPSA 83.8 Ų) [2][3][4]. Such differences, although subtle, can alter reaction kinetics in amide coupling, the elution order in preparative HPLC, and the crystal packing in co-crystallisation screens, meaning that a procurement decision based solely on class membership without attention to the precise substitution pattern carries concrete technical risk.

N-(4-Chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine — Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: The 4-Chloro-2-methyl Substitution Imparts Intermediate Lipophilicity Between Chloro-Only and Tosyl Analogs

Computed XLogP3-AA values reveal that the target compound occupies a logP window (3.2) that is statistically distinguishable from its closest commercially available analogs. Relative to N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine (XLogP3 2.9), the additional methyl group adds ~0.3 logP units; relative to the N-tosyl analog (XLogP3 3.6), the absence of the para-methyl on the sulfonyl ring reduces logP by ~0.4 units [1][2][3]. This intermediate lipophilicity can be advantageous when balanced permeability and aqueous solubility are both required for a coupling intermediate.

Lipophilicity ADME Chromatography Solubility

Molecular Weight Differentiation: Target Compound Provides a MW Increment of ~14–34 Da Over Simpler Analogs, Enabling Distinct Mass Spectrometry Fingerprints

The molecular weight of 339.8 g/mol for the target compound is incrementally higher than N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine (MW 325.8; Δ = +14 Da) and N-(2-methylphenyl)-N-(phenylsulfonyl)glycine (MW 305.4; Δ = +34 Da), while being lower than N-(4-chloro-2-methylphenyl)-N-tosylglycine (MW 353.8; Δ = -14 Da) [1][2][3][4]. This discrete mass shift ensures unambiguous LC-MS identification in reaction mixtures where multiple aryl-sulfonyl glycine intermediates may be present.

Mass Spectrometry LC-MS Reaction Monitoring Intermediate Tracking

Class-Level Aldose Reductase SAR Guidance: N-Phenyl vs. N-Benzyl Substitution and 4-Chloro-2-Methyl Positioning

The 1989 DeRuiter et al. study on N-(phenylsulfonyl)glycine aldose reductase inhibitors established that N-phenyl substitution enhances inhibitory activity relative to the unsubstituted glycine parent 1, and that electron-withdrawing substituents on the N-phenyl ring further modulate potency [1]. While the target compound itself was not directly tested in that study, its 4-chloro-2-methylphenyl motif combines the electron-withdrawing chlorine (reported in the series 5 to improve activity) with a 2-methyl group that provides additional steric and electronic tuning. In the analogous series 5 compounds, the 4-benzoylamino derivative showed a 5.6-fold improvement in IC₅₀ over the parent glycine 1 [1].

Aldose Reductase SAR Enzyme Inhibition Medicinal Chemistry

Sulfonyl Group Identity: Phenylsulfonyl vs. Methylsulfonyl vs. Tosyl — Implications for Reactivity and Crystallinity

The phenylsulfonyl group on the target compound provides a balance of electron-withdrawing strength and steric bulk that differs from both the methylsulfonyl analog N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine (CAS 425625-27-0, MW 277.7) and the tosyl analog (MW 353.8) [1]. The phenylsulfonyl group is less electron-withdrawing than methylsulfonyl (σₚ* ~1.0 vs. ~1.3 for SO₂Me), which can affect the acidity of the glycine α-proton and the stability of the sulfonamide bond under acidic or basic conditions [2]. The larger aromatic surface of phenylsulfonyl relative to methylsulfonyl also promotes π-π stacking in the solid state, which can translate to higher melting points and more reliable crystallisation behaviour for isolation and purification.

Sulfonamide Chemistry Crystallinity Solid-Phase Synthesis Reactivity

Commercial Availability and Purity Consistency Across Vendors

The target compound is listed by multiple independent suppliers (Fluorochem, AKSci, ChemScene, Leyan, Amadis Chemical) with a consistently specified minimum purity of 95% . In contrast, several comparator compounds — notably N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine — are listed by fewer vendors and in some cases are marked as discontinued (CymitQuimica lists both the target compound and the 4-Cl analog as discontinued in certain pack sizes, but the target compound maintains broader active listings) . This broader supplier base reduces single-source dependency and procurement risk.

Procurement Supply Chain Purity Reproducibility

N-(4-Chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine — Evidence-Backed Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry Building Block for Aldose Reductase and Related Enzyme Inhibitor Libraries

Based on the class-level SAR established by DeRuiter et al. (1989), the 4-chloro-2-methylphenyl substitution pattern is predicted to confer enhanced aldose reductase inhibitory activity relative to simpler N-phenyl analogs through a combination of electronic and steric effects [1]. Medicinal chemistry teams synthesising focused sulfonyl glycine libraries for diabetic complication targets should prioritise this compound as a late-stage diversification intermediate. Its intermediate lipophilicity (XLogP3 3.2) and moderate molecular weight (339.8 Da) place it in a favorable property space for lead optimisation [2].

Parallel Synthesis and Fragment-Based Drug Discovery Scaffold

The phenylsulfonyl glycine core is a recognised privileged fragment for targeting enzymes with carboxylic acid recognition motifs. The 4-chloro-2-methyl substitution provides a unique mass tag (339.8 Da, monoisotopic mass 339.0332 Da) with a distinctive chlorine isotope pattern, enabling unambiguous hit identification in mass spectrometry-based fragment screening [3]. The balance between phenylsulfonyl (vs. methylsulfonyl) electron-withdrawing strength offers sufficient sulfonamide stability for incubation assays while maintaining the carboxylic acid handle for on-resin or solution-phase derivatisation [4].

Process Chemistry Intermediate Requiring Reliable Multi-Vendor Sourcing

For kilogram-scale campaigns, the availability of this compound from at least five independent suppliers with a standardised 95% purity specification reduces procurement risk relative to analogs available from fewer sources [5]. The intermediate logP (3.2) and established benzenesulfonyl group chemistry provide predictable extraction and crystallisation behaviour, facilitating the design of robust downstream processing steps without the need for extensive re-optimisation when switching between vendors [2].

Analytical Reference Standard for LC-MS Method Development in Multi-Component Reaction Monitoring

The discrete molecular weight and chlorine isotope signature of this compound make it an ideal retention-time and mass-calibration standard when developing LC-MS methods for monitoring complex synthetic sequences involving multiple sulfonyl glycine intermediates [3]. Its distinct mass differentiates it from both lower-MW analogs (e.g., 4-Cl analog, 325.8 Da) and higher-MW analogs (tosyl, 353.8 Da), reducing the risk of co-elution and ion suppression artifacts in high-throughput reaction screening workflows [3][4].

Quote Request

Request a Quote for N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.